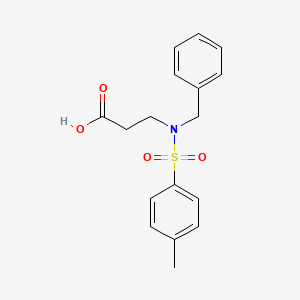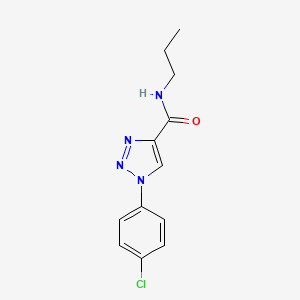![molecular formula C22H15ClN2O4S B11208633 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11208633.png)
3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-(3-chlorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its biological activity, and a propenoate group, which contributes to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzisothiazole Moiety: This step involves the reaction of o-aminothiophenol with a suitable oxidizing agent to form the benzisothiazole ring.
Amination Reaction: The benzisothiazole derivative is then reacted with an appropriate amine to introduce the amino group.
Esterification: The final step involves the esterification of the amino-substituted benzisothiazole with (E)-3-(3-chlorophenyl)-2-propenoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the propenoate group, converting it to the corresponding alkane.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkane derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzisothiazole moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections or cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The propenoate group may also contribute to the compound’s reactivity, allowing it to form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Known for its use as a plasticizer.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE is unique due to its combination of a benzisothiazole moiety and a propenoate group. This combination imparts both biological activity and chemical reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H15ClN2O4S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] (E)-3-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C22H15ClN2O4S/c23-16-6-3-5-15(13-16)11-12-21(26)29-18-8-4-7-17(14-18)24-22-19-9-1-2-10-20(19)30(27,28)25-22/h1-14H,(H,24,25)/b12-11+ |
InChI Key |
AHQLXZFKGNCGKI-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)/C=C/C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)C=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(4-Methylphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11208554.png)
![N-(2,5-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11208560.png)
![N-(3-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208562.png)
![N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208564.png)

![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B11208571.png)
![ethyl 4-({[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11208593.png)
![N-(2,5-difluorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11208600.png)
![2-(4-Fluorophenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11208613.png)
![N-(2,5-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11208624.png)
![2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B11208628.png)
![3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11208639.png)
